AC-261066

Description

Properties

IUPAC Name |

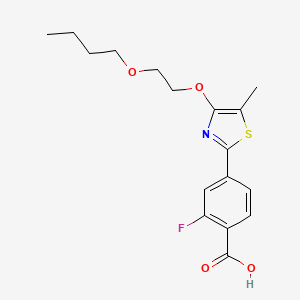

4-[4-(2-butoxyethoxy)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO4S/c1-3-4-7-22-8-9-23-15-11(2)24-16(19-15)12-5-6-13(17(20)21)14(18)10-12/h5-6,10H,3-4,7-9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAOETBFVAWNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC1=C(SC(=N1)C2=CC(=C(C=C2)C(=O)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236116 | |

| Record name | AC-261066 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870773-76-5 | |

| Record name | AC-261066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870773765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC-261066 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AC-261066 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGF3F89BZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of AC-261066: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-261066 is a potent, orally available, and synthetic small molecule that functions as a highly selective agonist for the Retinoic Acid Receptor β2 (RARβ2).[1] As a member of the nuclear receptor superfamily, RARβ2 plays a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and metabolism.[1] The selective activation of this specific RAR isoform by this compound, without significantly activating other RAR subtypes, has positioned it as a valuable tool for investigating the physiological roles of RARβ2 and as a potential therapeutic agent for conditions including heart failure and nonalcoholic fatty liver disease (NAFLD).[2][3][4] This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Selective RARβ2 Agonism

The fundamental mechanism of action of this compound is its function as a ligand for the RARβ2 nuclear receptor. Retinoic acid receptors operate as ligand-dependent transcriptional regulators. They form heterodimeric complexes with Retinoid X Receptors (RXRs).

In the basal state (unliganded), the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This unliganded complex recruits co-repressor proteins, which in turn recruit histone deacetylases, leading to a condensed chromatin structure that represses gene transcription.

Upon binding of an agonist like this compound to the ligand-binding pocket of RARβ2, the receptor undergoes a critical conformational change. This change triggers the dissociation of the co-repressor complex and facilitates the recruitment of co-activator proteins, such as histone acetyltransferases. The co-activator complex remodels the chromatin to a more open state, allowing the transcriptional machinery to access the gene promoter and initiate the transcription of downstream target genes.

Quantitative Data: Receptor Selectivity Profile

The efficacy and selectivity of this compound have been quantified using functional assays that measure the activation of different RAR subtypes. The pEC50 value, which represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response, demonstrates the compound's high potency and selectivity for RARβ2.

| Receptor Subtype | pEC50 | Relative Potency vs. RARβ2 |

| RARβ2 | 8.1 | 1 |

| RARβ1 | 6.4 | ~50x lower |

| RARα | 6.2 | ~79x lower |

| RARγ | 6.3 | ~63x lower |

| Data sourced from Tocris Bioscience and R&D Systems. |

Downstream Physiological Effects and Mechanisms

Research in preclinical models has identified several key therapeutic areas where the selective activation of RARβ2 by this compound exerts beneficial effects.

Cardioprotection in Ischemia and Heart Failure

In models of myocardial infarction (MI) and ischemia/reperfusion (I/R) injury, this compound demonstrates significant cardioprotective effects.[2][5] The proposed mechanism involves the modulation of genes that mitigate oxidative stress and interstitial fibrosis.[2][6]

-

Reduction of Oxidative Stress: this compound treatment leads to a decrease in oxidative stress markers like malondialdehyde (MDA) and reduces the activation of the p38 MAPK pathway, which is stimulated by reactive oxygen species (ROS).[2] In hypoxic cardiac fibroblasts, it reverses the downregulation of antioxidant genes like superoxide (B77818) dismutase 2 (SOD2) and the upregulation of pro-oxidant genes like NADPH oxidase 2 (NOX2).[2]

-

Anti-Fibrotic Effects: The compound significantly reduces collagen deposition and the expression of α-smooth muscle actin (α-SMA), key markers of fibrosis, in the heart post-MI.[2][6] This anti-fibrotic action helps to attenuate maladaptive cardiac remodeling and preserve contractile function.[2]

Amelioration of Nonalcoholic Fatty Liver Disease (NAFLD)

In a high-fat diet (HFD) mouse model of NAFLD, this compound was shown to prevent the activation of hepatic stellate cells (HSCs), a pivotal event in the progression of liver fibrosis.[3][4]

-

Anti-Inflammatory Action: Treatment with this compound reduces the hepatic expression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNFα), interleukin 1β (IL-1β), and monocyte chemotactic protein-1 (MCP-1).[3][4]

-

Inhibition of HSC Activation: The compound markedly reduces the expression of transforming growth factor-β1 (TGF-β1) in Kupffer cells (liver macrophages).[3] TGF-β1 is a primary signaling protein that initiates the transformation of quiescent HSCs into activated, myofibroblast-like cells that deposit extracellular matrix, leading to fibrosis.[3] This results in decreased expression of the HSC activation marker α-SMA.[3][4]

Quantitative In Vivo Efficacy

The therapeutic effects of this compound have been quantified in various preclinical models.

| Model | Parameter Measured | Result with this compound Treatment | Reference |

| Murine Post-MI Heart Failure | Interstitial Fibrosis (Collagen Deposition) | ~50% reduction vs. vehicle | [2] |

| Murine Post-MI Heart Failure | α-Smooth Muscle Actin (α-SMA) Expression | Significant reduction vs. vehicle | [2] |

| Murine Post-MI Heart Failure | Malondialdehyde (MDA) Level | Significant decrease vs. vehicle | [6] |

| HFD-Induced NAFLD | Hepatic α-SMA Expression (HSC activation) | Significant reduction vs. HFD control | [3] |

| HFD-Induced NAFLD | Kupffer Cell TGF-β1 Expression | Markedly reduced vs. HFD control | [3] |

| HFD-Induced NAFLD | Hepatic MCP-1, IL-1β, TNF-α mRNA | Significant reduction vs. HFD control | [3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used to characterize the action of this compound.

In Vivo Murine Model of Myocardial Infarction

-

Objective: To assess the effect of this compound on cardiac function and remodeling after ischemic injury.[2][6]

-

Procedure:

-

Surgical Procedure: Adult mice undergo permanent ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

Drug Administration: Post-surgery, mice are treated with this compound, typically administered in drinking water, or a vehicle control for a period of several weeks.

-

Functional Assessment: Cardiac function is monitored non-invasively using echocardiography at baseline and at specified time points post-MI to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

-

Terminal Analysis: At the end of the treatment period, hearts are harvested.

-

Histological Analysis: Heart tissue is fixed, sectioned, and stained with Picrosirius red to quantify collagen deposition (fibrosis) and with antibodies against α-SMA or p38 for immunohistochemical analysis.

-

Biochemical Analysis: A portion of the cardiac tissue is used to measure markers of oxidative stress, such as malondialdehyde (MDA) levels, using commercially available assay kits.

-

High-Fat Diet (HFD) Model of NAFLD

-

Objective: To determine the effect of this compound on the development of steatosis and hepatic stellate cell activation.[3]

-

Procedure:

-

Induction of NAFLD: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce NAFLD. Control mice are fed a standard chow diet.

-

Drug Administration: During the HFD feeding period, mice are treated with this compound or vehicle control.

-

Histology and Immunofluorescence: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis. Double immunofluorescence staining is performed using antibodies against HSC markers (e.g., LRAT) and activation markers (α-SMA), or macrophage markers (F4/80) and pro-fibrotic cytokines (TGF-β1).

-

Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of pro-inflammatory and pro-fibrotic genes (e.g., TNFα, IL-1β, MCP-1, TGF-β1).

-

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. A Retinoic Acid Receptor β2 Agonist Improves Cardiac Function in a Heart Failure Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Retinoic Acid Receptor β2 Agonist Reduces Hepatic Stellate Cell Activation in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A retinoic acid receptor β2 agonist reduces hepatic stellate cell activation in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Retinoic Acid β2-Receptor Agonist Exerts Cardioprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

AC-261066: A Selective RARβ2 Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-261066 is a potent and selective synthetic agonist for the Retinoic Acid Receptor Beta 2 (RARβ2), a nuclear receptor that plays a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, experimental protocols for its characterization, and its therapeutic potential in various disease models. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction to this compound

This compound, with the chemical name 4-[4-(2-Butoxyethoxy-)-5-methyl-2-thiazolyl]-2-fluorobenzoic acid, is a small molecule that exhibits high selectivity for the RARβ2 isoform over other retinoic acid receptor subtypes (RARα and RARγ). This selectivity makes it a valuable tool for elucidating the specific functions of RARβ2 and a promising therapeutic candidate for conditions where RARβ2 signaling is dysregulated, such as in certain metabolic diseases and cancers.

Physicochemical and Pharmacokinetic Properties

This compound is an orally bioavailable compound, a key characteristic for its potential as a therapeutic agent.[1] A summary of its known properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-[4-(2-Butoxyethoxy-)-5-methyl-2-thiazolyl]-2-fluorobenzoic acid | [2] |

| Molecular Formula | C₁₇H₂₀FNO₄S | [2] |

| Molecular Weight | 353.41 g/mol | [2] |

| Purity | ≥98% (HPLC) | [2] |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 52% | [1] |

| Cmax | Data not available | |

| Tmax | Data not available | |

| Half-life (t½) | Data not available |

Mechanism of Action and Signaling Pathway

This compound functions as an agonist at the RARβ2 receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of transcription of target genes. The RARβ2 receptor forms a heterodimer with the Retinoid X Receptor (RXR) to bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

Experimental Protocols

In Vitro Characterization

This assay measures the ability of this compound to activate the transcriptional activity of the RARβ2 receptor.

Protocol Steps:

-

Cell Culture: Plate mammalian cells (e.g., HEK293T) in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours.

-

Transfection: Co-transfect the cells with an expression vector for human RARβ2, an expression vector for human RXRα, and a reporter plasmid containing a luciferase gene under the control of a RARE promoter.

-

Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of this compound (e.g., from 10⁻¹² to 10⁻⁵ M) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase). Plot the normalized luciferase activity against the log concentration of this compound and determine the EC50 value using a non-linear regression analysis.

This assay determines the binding affinity of this compound to the RARβ2 receptor.

Protocol Steps:

-

Receptor Preparation: Prepare cell membranes or nuclear extracts from cells overexpressing human RARβ2.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors).

-

Competition Reaction: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled RAR ligand (e.g., [³H]-all-trans retinoic acid) and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters).

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Efficacy Models

This compound has been shown to be effective in ameliorating NAFLD in mouse models.[3]

Protocol Outline:

-

Animal Model: Use male C57BL/6J mice.

-

Diet: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a period of 12-16 weeks to induce obesity and NAFLD. A control group is fed a standard chow diet.

-

Treatment: Administer this compound orally (e.g., via gavage or in drinking water) at a specified dose (e.g., 10 mg/kg/day) for the last 4-8 weeks of the HFD feeding period.

-

Endpoint Analysis:

-

Metabolic Parameters: Monitor body weight, food intake, and perform glucose and insulin (B600854) tolerance tests.

-

Liver Histology: Collect liver tissues, fix in formalin, and stain with Hematoxylin and Eosin (H&E) for steatosis and with Sirius Red for fibrosis.

-

Biochemical Analysis: Measure plasma levels of ALT, AST, triglycerides, and cholesterol.

-

Gene Expression Analysis: Perform qRT-PCR or RNA sequencing on liver tissue to assess the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Acta2). A transcriptomic analysis has shown that this compound can limit the increase in NAFLD driver genes such as Pklr, Fasn, Thrsp, and Chchd6.[2][3]

-

This compound has demonstrated cardioprotective effects in a mouse model of heart failure.[4]

Protocol Outline:

-

Animal Model: Use adult male C57BL/6J mice.

-

Surgical Procedure: Induce myocardial infarction by permanently ligating the left anterior descending (LAD) coronary artery.

-

Treatment: Administer this compound in the drinking water starting from the day of surgery for a period of 4 weeks.

-

Endpoint Analysis:

-

Echocardiography: Perform serial echocardiograms to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Histology: Harvest hearts, fix, and section for staining with Masson's trichrome to assess infarct size and fibrosis.

-

Biomarker Analysis: Measure markers of cardiac injury (e.g., troponin I) and oxidative stress (e.g., malondialdehyde).

-

Gene Expression Analysis: Analyze the expression of genes related to fibrosis (Tgf-β1, Col1a1), inflammation (Mcp-1), and oxidative stress in the heart tissue.

-

Quantitative Data Summary

Table 3: In Vitro Potency and Selectivity of this compound

| Receptor | pEC₅₀ | Selectivity vs. RARβ2 | Reference |

| RARβ2 | 8.1 | - | [2] |

| RARβ1 | 6.4 | ~50-fold | [2] |

| RARα | 6.2 | ~79-fold | [2] |

| RARγ | 6.3 | ~63-fold | [2] |

Downstream Target Genes

The activation of RARβ2 by this compound leads to the regulation of a specific set of downstream target genes.

Conclusion

This compound is a highly selective and orally bioavailable RARβ2 agonist with significant therapeutic potential demonstrated in preclinical models of NAFLD and heart failure. Its ability to specifically target the RARβ2 isoform allows for the modulation of key pathological pathways, including lipogenesis, inflammation, and fibrosis, with potentially fewer off-target effects compared to pan-RAR agonists. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A retinoic acid receptor β2 agonist attenuates transcriptome and metabolome changes underlying nonalcohol-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Retinoic Acid Receptor β2 Agonist Improves Cardiac Function in a Heart Failure Model - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Retinoic Acid Receptor Beta 2 (RARβ2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid receptor beta 2 (RARβ2), a member of the nuclear receptor superfamily, is a critical mediator of retinoic acid (RA) signaling. As a ligand-dependent transcription factor, RARβ2 plays a pivotal role in a myriad of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis. Its dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, where it often functions as a tumor suppressor. This technical guide provides an in-depth exploration of the biological functions of RARβ2, detailing its mechanism of action, target genes, and involvement in key signaling pathways. Furthermore, it offers a comprehensive summary of quantitative data related to its function and provides detailed experimental protocols for its study, aiming to equip researchers and drug development professionals with the essential knowledge to investigate and target this crucial receptor.

Introduction

Retinoic acid (RA), the biologically active metabolite of vitamin A, exerts its pleiotropic effects by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1] There are three subtypes of RARs (α, β, and γ), each with distinct and overlapping functions.[1] Retinoic acid receptor beta 2 (RARβ2) is a specific isoform of the RARB gene and is distinguished by its potent tumor-suppressive properties and its crucial role in mediating the growth-inhibitory effects of retinoids.[2] The expression of RARβ2 is often silenced in various cancers through epigenetic mechanisms, such as promoter hypermethylation, leading to retinoid resistance and tumor progression.[2] This guide will delve into the core biological functions of RARβ2, its regulatory mechanisms, and its significance as a therapeutic target.

Molecular Mechanism of RARβ2 Action

The canonical mechanism of RARβ2 action involves its formation of a heterodimer with an RXR. In the absence of a ligand, the RARβ2/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1] This binding is associated with the recruitment of corepressor proteins, such as SMRT and NCoR, which in turn recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression.[3][4]

Upon binding of an agonist ligand, such as all-trans retinoic acid (atRA), RARβ2 undergoes a conformational change. This alteration facilitates the dissociation of corepressors and the recruitment of coactivator complexes, including proteins with histone acetyltransferase (HAT) activity like p300/CBP.[3][5] The resulting histone acetylation leads to chromatin decondensation and the initiation of target gene transcription.

Quantitative Data on RARβ2 Function

Ligand Binding Affinity

RARβ2 binds to its natural ligand, all-trans retinoic acid (atRA), with high affinity. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating stronger binding.

| Ligand | Receptor | Dissociation Constant (Kd) | Reference |

| All-trans Retinoic Acid | RARs | 0.2 - 0.7 nM | [6] |

| 9-cis Retinoic Acid | RARs | 0.2 - 0.7 nM | [6] |

Tissue Expression Levels of RARβ2

The expression of RARβ2 varies significantly across different tissues and cell types. Generally, it is expressed in epithelial tissues and is often downregulated in cancer.

| Tissue/Cell Type | Relative RARβ2 mRNA Expression | Reference |

| Mortal Potentially Malignant Oral Lesion (mPMOL) Cells | High | [7] |

| Immortal Potentially Malignant Oral Lesion (iPMOL) Cells | Low | [7] |

| Normal Human Mammary Epithelial Cells (HMEC) | Basal | [8] |

| T47D Breast Cancer Cells | Regulated by atRA | [8] |

Regulation of Target Gene Expression

Upon activation, RARβ2 modulates the expression of a wide array of target genes involved in various cellular processes. The fold change in expression can vary depending on the cell type and experimental conditions.

| Target Gene | Cellular Process | Fold Change upon RA Treatment (Representative) | Reference |

| RARB (RARβ2) | Self-regulation | Upregulated | [9] |

| CYP26A1 | RA Metabolism | Upregulated | [9] |

| HOXA1 | Development | Upregulated | [9] |

| SLUG | Epithelial-Mesenchymal Transition | ~4-fold increase (in RARA overexpressing cells) | [10] |

| FOXC2 | Epithelial-Mesenchymal Transition | ~2.5-fold increase (in RARA overexpressing cells) | [10] |

| ZEB1/2 | Epithelial-Mesenchymal Transition | ~12-fold increase (in RARA overexpressing cells) | [10] |

Key Biological Functions of RARβ2

Tumor Suppression

One of the most well-characterized functions of RARβ2 is its role as a tumor suppressor.[2] Loss of RARβ2 expression is a frequent event in various cancers, including breast, lung, and oral cancers, and is associated with increased cell proliferation and tumorigenicity.[2][7] Re-expression of RARβ2 in cancer cells can restore sensitivity to retinoids, inhibit cell growth, and induce apoptosis.[2]

Cell Differentiation and Proliferation

RARβ2 is a key regulator of cellular differentiation and proliferation. It plays a crucial role in normal embryonic development by controlling the expression of genes involved in cell fate determination and morphogenesis.[11] In adult tissues, RARβ2 helps maintain cellular homeostasis by promoting differentiation and inhibiting excessive proliferation.[2]

Apoptosis

RARβ2 can induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells.[2] This pro-apoptotic function is a critical component of its tumor-suppressive activity. The induction of apoptosis by RARβ2 is mediated through the regulation of apoptosis-related genes.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay for RARβ2

This protocol is designed to identify the genomic regions where RARβ2 binds.

Materials:

-

Formaldehyde (37%)

-

Glycine

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Anti-RARβ2 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

TE buffer

Procedure:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-RARβ2 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution: Elute the immunocomplexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[12][13][14]

Luciferase Reporter Assay for RARβ2 Transcriptional Activity

This assay measures the ability of RARβ2 to activate transcription from a specific promoter.

Materials:

-

Mammalian cell line

-

RARβ2 expression vector

-

Luciferase reporter vector containing RAREs upstream of the luciferase gene

-

Renilla luciferase control vector (for normalization)

-

Transfection reagent

-

Cell culture medium

-

Retinoic acid or other test compounds

-

Dual-luciferase reporter assay system

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the RARβ2 expression vector, the RARE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with various concentrations of retinoic acid or other test compounds.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[15][16][17]

Real-Time Quantitative PCR (RT-qPCR) for RARβ2 Target Gene Expression

This protocol quantifies the mRNA levels of RARβ2 and its target genes.

Materials:

-

Cell or tissue samples

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

Random primers or oligo(dT) primers

-

dNTPs

-

qPCR master mix (containing SYBR Green or TaqMan probe)

-

Gene-specific primers for RARβ2 and target genes

-

Housekeeping gene primers (for normalization, e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase and random primers or oligo(dT) primers.[18][19]

-

qPCR: Perform real-time PCR using the cDNA as a template, a qPCR master mix, and gene-specific primers for RARβ2, target genes, and a housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[20][21]

Conclusion

Retinoic acid receptor beta 2 is a master regulator of gene expression with profound implications for cellular homeostasis and disease. Its role as a tumor suppressor has made it a focal point of cancer research and a promising target for therapeutic intervention. A thorough understanding of its biological functions, regulatory networks, and the experimental methodologies to study it are paramount for advancing our knowledge and developing novel therapeutic strategies. This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted world of RARβ2 and unlock its full therapeutic potential.

References

- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 2. What are RARβ2 antagonists and how do they work? [synapse.patsnap.com]

- 3. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic retinoids dissociate coactivator binding from corepressor release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Combinatorial knockout of RARα, RARβ, and RARγ completely abrogates transcriptional responses to retinoic acid in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced expression of retinoic acid receptor alpha (RARA) induces epithelial‐to‐mesenchymal transition and disruption of mammary acinar structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinoic Acid-Dependent Signaling Pathways and Lineage Events in the Developing Mouse Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-Specific Interaction of Retinoic Acid Receptors with Target Genes in Mouse Embryonic Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. assaygenie.com [assaygenie.com]

- 16. static.fishersci.eu [static.fishersci.eu]

- 17. benchchem.com [benchchem.com]

- 18. ocw.mit.edu [ocw.mit.edu]

- 19. mcgill.ca [mcgill.ca]

- 20. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]

- 21. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

AC-261066: A Technical Guide to its Role in Gene Expression Modulation

Introduction

This compound is a potent and selective synthetic agonist for the Retinoic Acid Receptor β2 (RARβ2).[1] As a member of the nuclear receptor superfamily, RARβ2 functions as a ligand-activated transcription factor, playing a crucial role in regulating gene expression involved in cellular processes such as differentiation, proliferation, and apoptosis.[2] Emerging research has highlighted the therapeutic potential of this compound in disease models characterized by inflammation, oxidative stress, and fibrosis, primarily through its capacity to modulate specific gene expression programs.

This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental evidence demonstrating the role of this compound in gene expression modulation. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action and Signaling Pathway

The primary mechanism of this compound involves its binding to and activation of the RARβ2. Upon activation, RARβ2 forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby initiating or suppressing their transcription.[2]

In pathological conditions such as post-myocardial infarction (MI) cardiac remodeling and nonalcoholic fatty liver disease (NAFLD), this compound has been shown to modulate genes that mitigate oxidative stress and inflammation.[3][4] A key pathway influenced by this compound is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is a critical regulator of cellular responses to stress. By reducing oxidative stress, this compound leads to decreased activation of the p38 MAPK pathway, which in turn alleviates downstream pathological processes like fibrosis and inflammation.[3]

Modulation of Gene Expression in Cardiac Remodeling

In a murine model of post-MI heart failure, this compound treatment significantly attenuated adverse cardiac remodeling.[3][5] This effect is attributed to its ability to modulate a set of genes involved in the oxidant/antioxidant balance, leading to reduced oxidative stress and interstitial fibrosis.[3][6]

Data Presentation

The following table summarizes the quantitative changes in gene and protein expression observed with this compound treatment in the context of cardiac injury.

| Gene/Protein Target | Effect of Injury/Hypoxia | Effect of this compound Treatment | Model System | Reference |

| mRNA Expression | ||||

| Superoxide Dismutase 2 (SOD2) | Decrease | Reverses decrease | Hypoxic Murine Cardiac Fibroblasts | [3][5] |

| Angiopoietin-like 4 (ANGPTL4) | Decrease | Reverses decrease | Hypoxic Murine Cardiac Fibroblasts | [3][5] |

| NADPH Oxidase 2 (NOX2) | Increase | Reverses increase | Hypoxic Murine Cardiac Fibroblasts | [3][5] |

| Protein/Marker Levels | ||||

| Collagen Deposition | Increase | ~50% reduction | In vivo MI Mouse Model | [3] |

| α-Smooth Muscle Actin (α-SMA) | Increase | Marked reduction | In vivo MI Mouse Model | [3][5] |

| p38 MAPK | Increase | Decrease | In vivo MI Mouse Model | [3][5] |

| Malondialdehyde (MDA) | Increase | Decrease | In vivo MI Mouse Model | [5][6] |

Experimental Protocols

In Vivo Myocardial Infarction (MI) Murine Model

-

Animal Model: An established murine model of myocardial infarction is used.

-

Surgical Procedure: Myocardial infarction is induced by permanent occlusion of the left anterior descending (LAD) coronary artery.[3][5]

-

Drug Administration: Following the LAD occlusion, mice are treated with this compound administered through their drinking water.[3][5]

-

Duration: The treatment and observation period is typically four weeks.[6]

-

Tissue Collection and Analysis:

-

Hearts are harvested, fixed, and embedded in paraffin (B1166041) for histological analysis.[6]

-

Fibrosis Assessment: Collagen deposition is measured using Picrosirius red staining on heart sections.[3]

-

Protein Expression: Immunohistochemistry is performed on tissue sections to detect proteins such as α-SMA and p38 MAPK.[3][6]

-

Oxidative Stress: Malondialdehyde (MDA) levels in cardiac tissue are quantified using a lipid peroxidation assay kit as a marker for oxidative stress.[6]

-

In Vitro Hypoxia Model with Cardiac Fibroblasts

-

Cell Culture: Murine cardiac fibroblasts are cultured under standard conditions.

-

Hypoxia Induction: Cells are subjected to hypoxic conditions for 12 hours to mimic an ischemic environment.[3]

-

Treatment: During the hypoxic period, cells are treated with this compound (e.g., 100 nM) or a vehicle control for 12 hours.[3]

-

Gene Expression Analysis:

-

Total RNA is extracted from the fibroblasts.

-

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of target genes, including SOD2, ANGPTL4, and NOX2.

-

A housekeeping gene, such as β-actin, is used for normalization.[3]

-

Modulation of Gene Expression in Nonalcoholic Fatty Liver Disease (NAFLD)

This compound has also demonstrated efficacy in a high-fat diet (HFD) mouse model of NAFLD. Its action in the liver involves reducing the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis.[4][7] This is achieved by modulating the expression of pro-inflammatory and pro-fibrotic genes.

Data Presentation

The table below summarizes the gene expression changes in the livers of HFD-fed mice treated with this compound.

| Gene/Protein Target | Effect of High-Fat Diet | Effect of this compound Treatment | Model System | Reference |

| Pro-inflammatory Mediators | ||||

| Tumor Necrosis Factor-alpha (TNFα) | Increase | Reduction | In vivo NAFLD Mouse Model | [4][7] |

| Interleukin 1β (IL-1β) | Increase | Reduction | In vivo NAFLD Mouse Model | [4][7] |

| Monocyte Chemotactic Protein-1 (MCP-1) | Increase | Reduction | In vivo NAFLD Mouse Model | [4][7] |

| Fibrosis-Related Factors | ||||

| α-Smooth Muscle Actin (α-SMA) | Increase | Decrease in HSCs | In vivo NAFLD Mouse Model | [4][7] |

| Transforming Growth Factor-β1 (TGF-β1) | Increase | Marked reduction in Kupffer cells | In vivo NAFLD Mouse Model | [4][7] |

Experimental Protocols

In Vivo Nonalcoholic Fatty Liver Disease (NAFLD) Murine Model

-

Animal Model: Mice are fed a high-fat diet (HFD) to induce NAFLD, characterized by steatosis.[4]

-

Drug Administration: A cohort of HFD-fed mice is treated with this compound.

-

Tissue Collection: At the end of the study period, livers are harvested for analysis.

-

Analysis:

-

Gene/Protein Expression: The expression of pro-inflammatory mediators (TNFα, IL-1β, MCP-1) and fibrosis-related proteins (α-SMA, TGF-β1) is assessed.[4][7]

-

Immunofluorescence: Double immunofluorescence staining is employed to co-localize specific cell markers (e.g., F4/80 for Kupffer cells) with proteins of interest (e.g., TGF-β1) to identify the cellular source of the modulated gene expression.[4]

-

Conclusion

This compound is a selective RARβ2 agonist that exerts significant therapeutic effects in preclinical models of cardiac and liver disease through the targeted modulation of gene expression. Its primary mechanism involves the activation of RARβ2, leading to the transcriptional regulation of genes that collectively reduce oxidative stress, inflammation, and fibrosis. The data strongly suggest that this compound responsive genes play a pivotal role in rebalancing cellular homeostasis in stressed tissues. These findings identify RARβ2 as a promising pharmacological target, and this compound as a lead compound for the development of novel therapies for diseases with an underlying inflammatory and fibrotic pathology.

References

- 1. AC 261066 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. A Retinoic Acid Receptor β2 Agonist Improves Cardiac Function in a Heart Failure Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Retinoic Acid Receptor β2 Agonist Reduces Hepatic Stellate Cell Activation in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Retinoic Acid Receptor β 2 Agonist Improves Cardiac Function in a Heart Failure Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A retinoic acid receptor β2 agonist reduces hepatic stellate cell activation in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Studies on AC-261066: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-261066 is a potent and selective agonist for the Retinoic Acid Receptor β2 (RARβ2), a nuclear receptor involved in the regulation of gene expression.[1][2] Investigational studies have primarily focused on its therapeutic potential in cardiovascular and metabolic diseases, demonstrating significant protective effects in preclinical models. This technical guide provides an in-depth overview of the key findings, experimental methodologies, and proposed mechanisms of action of this compound.

Pharmacological Profile

This compound is characterized by its high potency and selectivity for the RARβ2 isoform. It is orally available, making it a promising candidate for drug development.[2][3]

| Property | Value | Reference |

| Molecular Weight | 353.41 g/mol | [1] |

| Formula | C₁₇H₂₀FNO₄S | [1] |

| Potency (pEC₅₀) | 8.1 (for RARβ2) | [1] |

| Selectivity (pEC₅₀) | 6.4 (RARβ1), 6.2 (RARα), 6.3 (RARγ) | [1] |

| Oral Bioavailability (rats) | 52% | [2] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |

Cardioprotective Effects: Ischemia/Reperfusion Injury and Heart Failure

Preclinical studies have robustly demonstrated the cardioprotective effects of this compound in models of ischemia/reperfusion (I/R) injury and post-myocardial infarction (MI) heart failure.[4][5][6][7]

Quantitative Data Summary

| Model | Key Findings | Quantitative Results | Reference |

| Ex Vivo I/R in ApoE⁻/⁻ Mice | Reduced NE overflows, reperfusion arrhythmias, and infarct sizes. | ~60% reduction in MDA levels. | [4] |

| Ex Vivo I/R in High-Fat Diet (HFD)-Fed Mice | Markedly reduced NE overflows, VT/VF durations, and infarct sizes. | ~45%-65% reduction in NE overflows, VT/VF durations, and infarct sizes. | [4] |

| In Vivo MI (LAD Occlusion) | Attenuated post-MI deterioration of cardiac function and diminished remodeling. | ~50% reduction in collagen deposition. | [5] |

| In Vivo MI (LAD Occlusion) | Improved left ventricular ejection fraction and fractional shortening. | Data not specified. | [6] |

Experimental Protocols

Ex Vivo Ischemia/Reperfusion (I/R) in Murine Hearts

-

Animal Models: Wild-type (WT) C57/BL6, ApoE⁻/⁻, and high-fat diet (HFD)-fed mice were used.[4]

-

Drug Administration: this compound was administered in drinking water (3.0 mg/100 ml with 0.1% dimethylsulfoxide) for 6 weeks prior to the I/R experiment.[4]

-

Langendorff Perfusion: Spontaneously beating hearts were excised and perfused using the Langendorff apparatus.

-

I/R Protocol: Hearts were subjected to 40 minutes of global ischemia followed by 120 minutes of reperfusion.[4]

-

Outcome Measures:

-

Norepinephrine (NE) overflows were collected during the initial 6 minutes of reperfusion.

-

Duration of reperfusion arrhythmias (ventricular tachycardia/ventricular fibrillation) was recorded.

-

Infarct size was quantified using 2,3,5-triphenyltetrazolium chloride staining.[4]

-

Oxidative stress was assessed by measuring malondialdehyde (MDA) levels.[4]

-

Mast cell degranulation was evaluated by toluidine blue staining of frozen heart sections.[4]

-

In Vivo Myocardial Infarction (MI) via LAD Coronary Artery Occlusion

-

Animal Model: Mice were subjected to permanent ligation of the left anterior descending (LAD) coronary artery.[5]

-

Drug Administration: this compound was administered in drinking water following the LAD occlusion.

-

Echocardiography: Cardiac function, including left ventricular ejection fraction (LVEF), was assessed at baseline and at specified time points post-MI.[5]

-

Histological Analysis: Hearts were harvested, sectioned, and stained to assess:

-

Biochemical Analysis:

Proposed Signaling Pathway for Cardioprotection

The cardioprotective effects of this compound are believed to be mediated through the activation of RARβ2, leading to a reduction in oxidative stress and subsequent downstream effects on inflammation and fibrosis.

Caption: Proposed cardioprotective signaling pathway of this compound.

Hepatoprotective Effects: Non-Alcoholic Fatty Liver Disease (NAFLD)

In a high-fat diet model of NAFLD, this compound demonstrated the ability to mitigate hepatic stellate cell (HSC) activation, a key event in the progression of liver fibrosis.[9][10]

Quantitative Data Summary

| Model | Key Findings | Quantitative Results | Reference |

| High-Fat Diet (HFD)-Induced NAFLD in Mice | Reduced activation of HSCs, steatosis, oxidative stress, and expression of pro-inflammatory mediators. | Data not specified quantitatively in the abstract. | [9][10] |

Experimental Protocols

High-Fat Diet (HFD)-Induced NAFLD

-

Animal Model: Mice were fed a high-fat diet to induce NAFLD.[9]

-

Drug Administration: this compound was administered to HFD-fed mice.

-

Histological and Immunohistochemical Analysis:

-

HSC Activation: Double immunofluorescence staining for Lecithin-retinol acyltransferase (LRAT, a marker for HSCs) and α-SMA (HSC activation marker).[9]

-

Inflammation: Staining for tumor necrosis factor-alpha (TNFα), interleukin 1β (IL-1β), and MCP-1.[9][10]

-

Kupffer Cell Activity: Double immunofluorescence for F4/80 (Kupffer cell marker) and transforming growth factor-β1 (TGF-β1).[9]

-

-

Biochemical Analysis: Assessment of hepatic steatosis and oxidative stress markers.[9][10]

Proposed Signaling Pathway for Hepatoprotection

The hepatoprotective effects of this compound in NAFLD are thought to involve the suppression of inflammatory signaling and the subsequent reduction in HSC activation.

Caption: Proposed hepatoprotective signaling pathway of this compound in NAFLD.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of this compound in a murine model of myocardial infarction.

Caption: Typical experimental workflow for in vivo MI studies.

Conclusion

The investigational studies on this compound have provided compelling preclinical evidence for its therapeutic potential in cardiovascular and liver diseases. Its selective activation of RARβ2 leads to the attenuation of oxidative stress, inflammation, and fibrosis, ultimately preserving organ function. The detailed experimental protocols and elucidated signaling pathways described herein offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future clinical trials will be crucial to translate these promising preclinical findings to human patients.[11][12]

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A Retinoic Acid β2-Receptor Agonist Exerts Cardioprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Retinoic Acid Receptor β2 Agonist Improves Cardiac Function in a Heart Failure Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Retinoic Acid Receptor β2 Agonist Reduces Hepatic Stellate Cell Activation in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A retinoic acid receptor β2 agonist reduces hepatic stellate cell activation in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arrowheadpharma.com [arrowheadpharma.com]

- 12. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]

The RARβ2 Agonist AC-261066: A Modulator of Oxidative Stress Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AC-261066, a selective agonist for the Retinoic Acid Receptor β2 (RARβ2), has emerged as a significant modulator of cellular oxidative stress. Primarily investigated in the contexts of cardiovascular and metabolic diseases, this compound exerts its effects by influencing the gene expression of key enzymes involved in the oxidant/antioxidant balance. This technical guide synthesizes the current understanding of this compound's mechanism of action on oxidative stress pathways, presenting key quantitative data, detailed experimental protocols from seminal studies, and visual representations of the involved signaling cascades. The evidence points to a primary mechanism involving the transcriptional regulation of antioxidant and pro-oxidant genes via RARβ2 activation, leading to a reduction in reactive oxygen species (ROS) and subsequent attenuation of stress-activated signaling pathways like p38 MAPK.

Core Mechanism of Action

This compound is a synthetic agonist that binds with high selectivity to the RARβ2 isoform. Upon binding, this compound induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). This this compound-RARβ2/RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event modulates the transcription of a suite of genes involved in cellular stress responses, ultimately tipping the balance towards a more reduced state and mitigating the damaging effects of oxidative stress.[1]

Figure 1: Core mechanism of this compound action.

Effects on Oxidative Stress Markers and Gene Expression

The primary therapeutic effects of this compound in disease models are linked to its ability to decrease oxidative stress. This is evidenced by a reduction in established biomarkers of oxidative damage and by direct modulation of genes that control cellular redox status.[2][3]

Reduction of Oxidative Stress Markers

Treatment with this compound has been shown to significantly decrease the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative stress.[2][4]

| Model | Treatment | Marker | Result | Reference |

| Ex vivo Ischemia/Reperfusion (I/R) in ApoE-/- mouse hearts | 6-week oral this compound | MDA | ~60% reduction compared to untreated controls | [4] |

| In vivo Myocardial Infarction (MI) in mice | This compound in drinking water | MDA | Significant decrease compared to vehicle-treated MI group | [2][3] |

| High-Fat Diet (HFD)-induced Nonalcoholic Fatty Liver Disease (NAFLD) in mice | This compound in drinking water | 4-Hydroxynonenal (4-HNE) | Reduced hepatic 4-HNE levels | Trasino et al., 2016 |

Modulation of Oxidant/Antioxidant Gene Expression

In cultured murine cardiac fibroblasts subjected to hypoxia, this compound demonstrated a direct impact on the transcriptional levels of genes central to the oxidative stress response.

| Gene Target | Function | Effect of Hypoxia | Effect of this compound (100 nM) under Hypoxia | Reference |

| Superoxide Dismutase 2 (SOD2) | Antioxidant enzyme (mitochondrial) | Decrease in mRNA | Reverses hypoxia-induced decrease | [3] |

| NADPH Oxidase 2 (NOX2) | Pro-oxidant enzyme (generates superoxide) | Increase in mRNA | Reverses hypoxia-induced increase | [3] |

| Angiopoietin-like 4 (ANGPTL4) | Protective gene | Decrease in mRNA | Reverses hypoxia-induced decrease | [3] |

Attenuation of Downstream Signaling Pathways

Oxidative stress is a potent activator of several intracellular signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is implicated in inflammation, apoptosis, and fibrosis. By reducing the upstream oxidative trigger, this compound effectively dampens the activation of this deleterious pathway.

Figure 2: this compound effect on the p38 MAPK pathway.

Studies have shown that in a murine model of myocardial infarction, treatment with this compound leads to a marked decrease in the phosphorylation of p38 MAPK in cardiomyocytes.[2] This attenuation of p38 MAPK signaling is a key mechanism through which this compound alleviates left ventricular remodeling and contractile dysfunction post-MI.[2]

Potential Crosstalk with the Nrf2 Pathway

The Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. While the primary mechanism of this compound appears to be direct gene regulation via RARβ2, there is evidence of crosstalk between retinoid receptors and Nrf2 signaling. Some studies suggest that RARα and RXR can sequester Nrf2, potentially inhibiting its activity. Conversely, RXRα ligands have been shown to suppress Nrf2-target gene expression. This suggests a complex interplay where this compound, by activating the RARβ2/RXR heterodimer, might indirectly influence the Nrf2 pathway. However, direct modulation of Nrf2 by this compound has not been established as its principal mechanism of action against oxidative stress.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the effects of this compound on oxidative stress pathways.

In Vivo Murine Model of Myocardial Infarction (MI)

-

Animal Model: 3-month-old wild-type male C57BL/6 mice.

-

Surgical Procedure: Anesthesia with isoflurane. The heart is exposed via a left thoracotomy, and a permanent knot is tied around the left anterior descending (LAD) coronary artery to induce MI.

-

Drug Administration: Post-surgery, mice are randomized to receive either vehicle or this compound (3 mg/100 ml) in their drinking water for a specified period (e.g., 4 weeks).

-

Outcome Measures:

-

Cardiac Function: Assessed by echocardiography to measure indices like left ventricular ejection fraction (LVEF).

-

Oxidative Stress: Cardiac tissue is harvested to measure MDA levels using a Lipid Peroxidation Assay Kit (e.g., Abcam, ab118970).

-

Protein Expression: Heart sections are analyzed by immunohistochemistry or Western blotting for markers like phosphorylated p38 MAPK.[2][3]

-

Figure 3: Workflow for in vivo MI experiments.

In Vitro Hypoxia Model in Cardiac Fibroblasts

-

Cell Culture: Murine cardiac fibroblasts are isolated and cultured under standard conditions.

-

Experimental Conditions: Cells are subjected to normoxic or hypoxic conditions (e.g., 1% O2) for a specified duration (e.g., 12 hours).

-

Treatment: During the incubation period, cells are treated with either vehicle or this compound (e.g., 100 nM).

-

Analysis:

-

Gene Expression: Total RNA is extracted, and the mRNA levels of target genes (e.g., SOD2, NOX2, ANGPTL4) are quantified using Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR). β-actin is typically used as a normalizing control.[3]

-

Ex Vivo Ischemia/Reperfusion (I/R) Model

-

Animal Pre-treatment: Mice (e.g., ApoE-/- or HFD-fed) are treated orally with this compound for a period (e.g., 6 weeks).

-

Heart Isolation: Hearts are excised and perfused on a Langendorff apparatus.

-

I/R Protocol: Hearts are subjected to a period of global ischemia (e.g., 40 minutes) followed by a period of reperfusion (e.g., 120 minutes).

-

Analysis:

-

Infarct Size: Assessed by staining with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Oxidative Stress: Myocardial tissue is analyzed for MDA levels.[4]

-

Conclusion and Future Directions

This compound demonstrates robust protective effects against conditions exacerbated by oxidative stress, particularly in the cardiovascular system. Its mechanism is rooted in the selective activation of RARβ2, leading to the transcriptional regulation of genes that restore cellular redox homeostasis and attenuate stress-activated signaling. The quantitative reduction in oxidative stress markers like MDA and the clear modulation of SOD2 and NOX2 expression provide strong evidence for its mode of action.

Future research should aim to precisely identify the RAREs in the promoter regions of this compound-responsive genes like SOD2 to confirm direct transcriptional control. Furthermore, a deeper exploration of the potential crosstalk between the RARβ2 and Nrf2 pathways could unveil more complex regulatory networks and offer new therapeutic insights. For drug development professionals, the targeted action of this compound presents a promising strategy for developing therapies for ischemic heart disease, heart failure, and other pathologies with an underlying oxidative stress component.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. A Retinoic Acid Receptor β2 Agonist Improves Cardiac Function in a Heart Failure Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Retinoic Acid β2-Receptor Agonist Exerts Cardioprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AC-261066 in Mitigating Fibrosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. AC-261066, a potent and selective agonist for the Retinoic Acid Receptor β2 (RARβ2), has emerged as a promising therapeutic agent in preclinical models of cardiac and hepatic fibrosis. This technical guide synthesizes the current understanding of this compound's anti-fibrotic mechanisms, presenting key experimental data, detailed methodologies, and visual representations of the underlying signaling pathways. The evidence strongly suggests that this compound exerts its effects through the modulation of genes involved in oxidative stress and the inhibition of pro-fibrotic signaling pathways, such as the Transforming Growth Factor-β (TGF-β) axis.

Introduction

Retinoic acid, a metabolite of vitamin A, plays a crucial role in cell proliferation, differentiation, and tissue repair through its interaction with retinoic acid receptors (RARs)[1]. The RAR family comprises three main isotypes: α, β, and γ. This compound is a synthetic retinoid that exhibits high selectivity for the RARβ2 isoform[2]. This specificity is critical, as different RAR isotypes can have distinct or even opposing effects[3]. Research has increasingly pointed towards RARβ2 as a key target for anti-fibrotic therapies[4][5]. This document provides an in-depth examination of the preclinical evidence supporting the role of this compound in reducing fibrosis.

Mechanism of Action and Signaling Pathways

This compound mitigates fibrosis primarily by activating RARβ2, which in turn modulates the expression of genes involved in oxidative stress and inflammation, key drivers of the fibrotic process[6][7]. The proposed mechanism involves the sequential activation of RARβ2 in different cell types, including cardiomyocytes and fibroblasts in the heart, and hepatocytes and hepatic stellate cells (HSCs) in the liver[5][6].

Attenuation of Oxidative Stress

In models of cardiac fibrosis following myocardial infarction (MI), this compound treatment has been shown to decrease the production of reactive oxygen species (ROS)[6]. This is achieved by reversing the hypoxia-induced downregulation of antioxidant enzymes like superoxide (B77818) dismutase 2 (SOD2) and the upregulation of pro-oxidant enzymes such as NADPH oxidase 2 (NOX2) in cardiac fibroblasts[6][8]. The reduction in oxidative stress, in turn, lessens the activation of downstream pro-fibrotic pathways[6].

Inhibition of Pro-Fibrotic Signaling

A central pathway in fibrosis is the activation of TGF-β signaling. In a high-fat diet (HFD) model of non-alcoholic fatty liver disease (NAFLD), this compound treatment markedly reduced the expression of TGF-β1 in Kupffer cells (liver macrophages)[5][9]. This reduction in TGF-β1 is critical as it is a potent activator of HSCs, the primary collagen-producing cells in the liver[5]. By suppressing the TGF-β1 axis, this compound inhibits the transdifferentiation of quiescent HSCs into activated, myofibroblast-like cells characterized by the expression of α-smooth muscle actin (α-SMA)[5][9].

A simplified representation of the proposed signaling pathway for this compound in reducing fibrosis is depicted below:

Quantitative Data from Preclinical Studies

The anti-fibrotic effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.

Cardiac Fibrosis Model (Myocardial Infarction in Mice)

| Parameter | Vehicle-Treated MI | This compound-Treated MI | Reduction | Reference |

| Collagen Deposition | Significant increase post-MI | ~50% reduction vs. Vehicle | Significant | [6] |

| α-Smooth Muscle Actin (α-SMA) Expression | Markedly increased | Significantly reduced | Significant | [6] |

| p38 MAPK Expression | Increased in cardiomyocytes | Significantly decreased | Significant | [6] |

| Malondialdehyde (MDA) Level | Elevated post-MI | Significantly decreased | Significant | [6] |

Hepatic Fibrosis Model (High-Fat Diet-Induced NAFLD in Mice)

| Parameter | HFD-Fed | HFD + this compound | Reduction | Reference |

| Hepatic Steatosis | Increased | ~48% reduction | Significant | [5] |

| Activated HSCs (LRAT/α-SMA double positive) | Increased | Reduced percentages | Significant | [5] |

| Hepatic TGF-β1 mRNA | ~4-fold increase vs. Chow | ~38-40% lower vs. HFD | Significant | [5] |

| Hepatic α-SMA mRNA | ~3-fold increase vs. Chow | ~38-40% lower vs. HFD | Significant | [5] |

| Kupffer Cell TGF-β1 Expression | Markedly increased | Markedly reduced | Significant | [5][9] |

| Pro-inflammatory Mediators (TNFα, IL-1β, MCP-1) | Increased | Reduced expression | Significant | [5][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Murine Model of Myocardial Infarction and Cardiac Fibrosis

This protocol describes the induction of MI in mice to study the effects of this compound on cardiac fibrosis[6].

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. A retinoic acid receptor β2 agonist attenuates transcriptome and metabolome changes underlying nonalcohol-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Retinoic Acid Receptor β2 Agonist Reduces Hepatic Stellate Cell Activation in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Retinoic Acid Receptor β2 Agonist Improves Cardiac Function in a Heart Failure Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Retinoic Acid Receptor β 2 Agonist Improves Cardiac Function in a Heart Failure Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A retinoic acid receptor β2 agonist reduces hepatic stellate cell activation in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of AC-261066

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-261066 is a potent and selective agonist for the Retinoic Acid Receptor Beta 2 (RARβ2), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the quantitative biological activity, provides a step-by-step synthesis protocol, and visualizes the key signaling pathways and experimental workflows. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of selective RARβ2 agonists.

Discovery and Biological Activity

This compound was identified through a high-throughput screening campaign aimed at discovering isoform-selective RAR agonists. It emerged as a lead compound due to its high potency and selectivity for the RARβ2 subtype over other RAR isoforms (RARα and RARγ).

Quantitative Data Summary

The biological activity of this compound is summarized in the table below. The data highlights its potent agonism at the RARβ2 receptor and its selectivity over other RAR isoforms.

| Parameter | Value | Reference |

| Chemical Name | 4-[4-(2-Butoxyethoxy-)-5-methyl-2-thiazolyl]-2-fluorobenzoic acid | [1][2] |

| Molecular Formula | C₁₇H₂₀FNO₄S | [1][2] |

| Molecular Weight | 353.41 g/mol | [1][2] |

| pEC₅₀ (RARβ2) | 8.1 | [1][2] |

| pEC₅₀ (RARβ1) | 6.4 | [1][2] |

| pEC₅₀ (RARα) | 6.2 | [1][2] |

| pEC₅₀ (RARγ) | 6.3 | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |

| Oral Bioavailability (in rats) | 52% | [3] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a detailed experimental protocol for its synthesis.

Experimental Protocol: Chemical Synthesis

The synthesis of 4-[4-(2-Butoxyethoxy-)-5-methyl-2-thiazolyl]-2-fluorobenzoic acid (this compound) is a multi-step process that begins with the formation of a thiazole (B1198619) ring, followed by functional group manipulations to introduce the butoxyethoxy side chain and the final benzoic acid moiety. While the specific, step-by-step proprietary details of the industrial synthesis are not fully available in the public domain, a plausible synthetic route based on related chemistries is outlined below.

Step 1: Synthesis of 4-methylthiazole-5-carboxylic acid.

This intermediate can be prepared from ethyl acetoacetate (B1235776) and thioformamide (B92385) through a Hantzsch-type thiazole synthesis, followed by hydrolysis of the resulting ester.

Step 2: Chlorination of 4-methylthiazole-5-carboxylic acid.

4-Methylthiazole-5-carboxylic acid (1.5 g) is treated with thionyl chloride (10 mL) and refluxed for 2 hours.[4] The excess thionyl chloride is then removed under reduced pressure to yield 4-methylthiazole-5-carbonyl chloride, which is used in the next step without further purification.[4]

Step 3: Synthesis of 4-methyl-5-formylthiazole.

To the freshly prepared 4-methylthiazole-5-carbonyl chloride is added xylene (30 mL).[4] After the addition of a Pd/BaSO₄ catalyst, the mixture is heated to 140°C while hydrogen gas is passed through it.[4] The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is filtered and the product is extracted.[4]

Step 4: Introduction of the 2-Butoxyethoxy side chain.

This step would likely involve an etherification reaction. The specific starting material and reaction conditions for this compound are not detailed in the provided search results.

Step 5: Coupling to the 2-fluorobenzoic acid moiety.

The final step would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to link the thiazole intermediate with a suitable 2-fluoro-4-bromobenzoic acid derivative.

Experimental Workflow: Synthesis Overview

Caption: A plausible synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively activating the RARβ2. This receptor is a ligand-activated transcription factor that, upon binding to an agonist, heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of RARβ2 by this compound has been shown to have several beneficial downstream effects, particularly in the context of metabolic and cardiovascular diseases. These include the reduction of oxidative stress, inflammation, and fibrosis.[5][6][7]

RARβ2 Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Caption: this compound mediated RARβ2 signaling pathway.

Therapeutic Potential

The selective activation of RARβ2 by this compound has demonstrated significant therapeutic potential in preclinical models of various diseases.

-

Cardiovascular Disease: In models of heart failure, this compound has been shown to improve cardiac function by reducing oxidative stress and fibrosis.[5]

-

Liver Disease: In models of non-alcoholic fatty liver disease (NAFLD), this compound reduced hepatic steatosis, inflammation, and the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[7]

-

Metabolic Disease: this compound has also shown promise in improving glycemic control in animal models of type 2 diabetes.

Conclusion

This compound is a potent and selective RARβ2 agonist with a well-defined mechanism of action. Its ability to modulate gene expression to reduce oxidative stress, inflammation, and fibrosis underscores its therapeutic potential for a range of diseases. The detailed synthetic and mechanistic information provided in this guide serves as a valuable resource for researchers and drug development professionals working to advance novel therapies targeting the RARβ2 pathway. Further investigation into the clinical efficacy and safety of this compound and similar compounds is warranted.

References

- 1. A Retinoic Acid Receptor β2 Agonist Improves Cardiac Function in a Heart Failure Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combinatorial knockout of RARα, RARβ, and RARγ completely abrogates transcriptional responses to retinoic acid in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Retinoic Acid β2-Receptor Agonist Exerts Cardioprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Retinoic Acid Receptor β2 Agonist Reduces Hepatic Stellate Cell Activation in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

AC-261066: A Novel RARβ2 Agonist in Cardiac Hypertrophy and Remodeling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli, but often progresses to heart failure. The retinoic acid (RA) signaling pathway has emerged as a potential therapeutic target for mitigating pathological cardiac remodeling. AC-261066, a potent and selective agonist for the retinoic acid receptor β2 (RARβ2), has demonstrated significant cardioprotective effects in preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the research on this compound in the context of cardiac hypertrophy and related models of cardiac stress, with a focus on its mechanism of action, experimental protocols, and key quantitative findings.

Mechanism of Action

This compound exerts its cardioprotective effects primarily through the activation of RARβ2.[1][2] This activation triggers a cascade of downstream events that collectively combat the pathological processes underlying cardiac hypertrophy and failure. The proposed mechanism involves the modulation of genes responsible for managing oxidative stress and reducing fibrosis.[1][2]

In models of cardiac injury, this compound has been shown to decrease the production of reactive oxygen species (ROS) and markers of oxidative stress, such as malondialdehyde (MDA).[1][2][3] This reduction in oxidative stress, in turn, attenuates the activation of stress-related signaling pathways like the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] Furthermore, this compound directly influences fibroblasts, reversing hypoxia-induced changes in gene expression related to antioxidant defense and ROS production.[1][2]

The anti-fibrotic effects of this compound are a cornerstone of its therapeutic potential. Treatment with this compound leads to a marked reduction in collagen deposition and the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[1][2] By mitigating fibrosis, this compound helps to preserve the structure and function of the heart muscle.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound in cardioprotection.

Quantitative Data from Preclinical Models

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in preclinical models of cardiac stress.

Table 1: Effects on Cardiac Function and Remodeling

| Parameter | Model | Treatment Group | Control Group | Percentage Change | Reference |

| Collagen Deposition | Post-MI Murine Model | This compound | Vehicle | ~50% Reduction | [1] |

| Infarct Size | Ex vivo I/R (ApoE-/- mice) | This compound | Untreated | ~35-45% Reduction | [3] |

| Infarct Size | Ex vivo I/R (HFD-fed mice) | This compound | Untreated | ~45-65% Reduction | [3] |

| Left Ventricular Ejection Fraction | Post-MI Murine Model | This compound | Vehicle | Significantly Attenuated Decline | [1][2][4] |

Table 2: Effects on Markers of Oxidative Stress and Fibrosis

| Marker | Model | Treatment Group | Control Group | Percentage Change | Reference |

| Malondialdehyde (MDA) | Post-MI Murine Model | This compound | Vehicle | Significant Decrease | [1][2] |

| Malondialdehyde (MDA) | Ex vivo I/R (ApoE-/- mice) | This compound | Untreated | ~60% Reduction | [3] |

| p38 MAPK Expression | Post-MI Murine Model | This compound | Vehicle | Significant Decrease | [1][2] |

| α-Smooth Muscle Actin (α-SMA) | Post-MI Murine Model | This compound | Vehicle | Marked Reduction | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the cited research.

Myocardial Infarction (MI) Model